5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Development of Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridines, fused bicyclic systems combining pyrrole and pyridine rings, first gained attention in the mid-20th century as analogs of purine bases. Early work focused on their potential as nucleoside mimics, with the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold showing particular promise in modulating enzymatic processes. The 1990s marked a turning point with Merour and Joseph's systematic studies on 7-azaindole reactivity, which established reliable synthetic routes for functionalization at multiple positions.
Modern advances in heterocyclic chemistry have enabled precise substitutions at the 4, 5, and 6 positions of the pyrrolo[2,3-b]pyridine core. For instance, the introduction of bromine at position 5 and methyl groups at positions 4 and 6, as seen in 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, represents a strategic response to challenges in kinase inhibitor development. These substitutions enhance both binding affinity and metabolic stability compared to simpler analogs.
Significance of this compound in Research
This compound (C9H9BrN2, MW 225.08 g/mol) features a bromine atom at position 5 and methyl groups at positions 4 and 6, creating distinct electronic and steric effects. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H9BrN2 |
| IUPAC Name | This compound |
| SMILES | CC1=C2C=CNC2=NC(=C1Br)C |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 2 (pyridine nitrogen atoms) |
The bromine atom serves as both a directing group for further functionalization and a hydrophobic moiety enhancing protein-ligand interactions. Methyl groups at positions 4 and 6 increase steric bulk while maintaining favorable logP values for membrane permeability. Recent studies highlight its utility as a building block for CDK8 inhibitors, with the bromine enabling Suzuki-Miyaura cross-coupling reactions to install aromatic pharmacophores.
Comparative Analysis with Related Heterocyclic Structures
When compared to other fused bicyclic systems, this compound exhibits distinct advantages:
vs. Pyrrolo[3,4-c]pyridines : The [2,3-b] isomer demonstrates superior kinase inhibition profiles due to optimal nitrogen atom positioning for ATP-binding pocket interactions. For example, CDK8 inhibitors based on the [2,3-b] scaffold show IC50 values below 50 nM, compared to micromolar activities for [3,4-c] analogs.
vs. Indole Derivatives : The pyridine nitrogen in position 7 increases polarity and hydrogen-bonding capacity compared to indoles. This modification improves solubility while maintaining the aromatic surface area critical for π-π stacking interactions.
vs. Purine Analogs : The absence of the second pyridine ring reduces molecular weight and simplifies synthesis while preserving key hydrogen-bonding motifs. This simplification enables broader SAR exploration through targeted substitutions.
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCLAWSVBUKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=C1Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in DCM.
- Add NBS to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 cell line) and others such as MDA-MB-231 and MCF-7. The compound induces apoptosis and inhibits cell migration and invasion, making it a promising candidate for cancer therapy.
Case Study: Breast Cancer Model
In vitro studies involving 4T1 breast cancer cells indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The IC50 values for these activities suggest substantial potency against cancer cells, highlighting its potential as a therapeutic agent.
| Cell Line | IC50 Value (nM) | Effect |
|---|---|---|
| 4T1 | 1900 | Inhibition of proliferation |
| MDA-MB-231 | TBD | TBD |
| MCF-7 | TBD | TBD |
Targeting Fibroblast Growth Factor Receptors (FGFRs)
The compound has been identified as an inhibitor of FGFRs, which are critical in various tumorigenic processes. The inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis.
Mechanism of Action
The compound interacts with the FGFRs by binding to the kinase domain, effectively blocking the downstream signaling that promotes cancer cell survival and proliferation. This mechanism has been validated through co-crystallization studies that reveal specific interactions at the molecular level.
Synthesis of Novel Derivatives
This compound serves as a key intermediate in the synthesis of novel derivatives aimed at enhancing biological activity against various targets.
Structure-Activity Relationship Studies
Recent research has focused on modifying the structure of pyrrolo[2,3-b]pyridine derivatives to improve their efficacy as FGFR inhibitors. By introducing different substituents at strategic positions on the pyrrolo ring, researchers have been able to enhance potency and selectivity.
Example Modifications:
- Introduction of tri-fluoromethyl groups at the 5-position
- Variations in the aromatic substituents to explore hydrophobic interactions
Industrial Applications
Beyond its medicinal uses, this compound is also utilized in the synthesis of advanced materials and agrochemicals. Its reactivity allows it to serve as a building block for more complex organic molecules used in various industrial applications.
Synthesis of Agrochemicals
The compound is being explored for its potential use in developing agrochemicals that can enhance crop yield and resistance to pests.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine instead of bromine | Similar but generally less potent |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Lacks bromine | Reduced biological activity |
| 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | Different ring structure | Varies based on specific modifications |
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-b]pyridine derivatives:
Key Comparative Insights
Solubility and Physicochemical Properties
- However, methyl groups may mitigate poor solubility issues observed in sulfur-containing analogs like thieno[2,3-b]pyridines .
- Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) in all derivatives, but steric hindrance from methyl groups in the target compound may slow reaction kinetics compared to unsubstituted analogs .
Biological Activity
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1427503-04-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and receptors.
Inhibitory Effects on Phosphodiesterases (PDEs)
Recent studies have highlighted the compound's role as a selective inhibitor of phosphodiesterase 4B (PDE4B), which is significant in the treatment of inflammatory diseases. The compound demonstrated an IC50 value of approximately 0.48 μM against PDE4B, indicating potent inhibitory activity . This inhibition is crucial as PDE4B plays a role in regulating inflammatory responses.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine can significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharides . This suggests that this compound may have therapeutic potential in managing conditions characterized by excessive inflammation.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity. For instance:
- The presence of bromine at the 5-position and methyl groups at the 4 and 6 positions appears to optimize the interaction with PDE4B.
- Variants lacking these substitutions showed reduced potency, emphasizing the importance of specific functional groups in maintaining biological activity .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives:
- Synthesis and Evaluation : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their PDE inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range .
- CNS Receptor Selectivity : Compounds derived from this scaffold were also tested for their selectivity against central nervous system (CNS) receptors. Notably, one derivative showed significant selectivity against a panel of CNS receptors while maintaining its PDE4B inhibitory activity .
- Antibacterial Activity : Some pyrrole-containing compounds have also shown promising antibacterial properties. For example, related compounds demonstrated MIC values against Staphylococcus aureus that were comparable to established antibiotics .
Data Tables
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| This compound | 0.48 | PDE4B | Potent inhibitor with anti-inflammatory effects |
| Derivative A | 0.75 | PDE4B | Moderate activity; less selective |
| Derivative B | >10 | PDE4D | Low potency; not suitable for further development |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for functionalizing the 3-position of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The 3-position can be modified via cross-coupling reactions. For example:
- Sonogashira Coupling : Using 5-bromo-3-iodo derivatives (e.g., compound 15 ) with phenylacetylene under Pd catalysis yields ethynyl-substituted analogs (e.g., 20a with 51% yield) .
- Suzuki-Miyaura Coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) react with brominated intermediates (e.g., 10 ) under Pd(PPh₃)₄ catalysis to introduce aryl groups (58% yield) .
- Key Considerations : Use inert atmosphere (argon) and optimize solvent systems (toluene/ethanol mixtures) for improved yields.
Q. How is the planar structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar azaindole skeleton (r.m.s. deviation = 0.017 Å) and intermolecular N–H⋯N hydrogen bonds forming inversion dimers .
- Practical Tip : Crystallize the compound in polar solvents (e.g., DMSO) to enhance crystal quality for SC-XRD analysis.
Q. What NMR strategies are used to characterize derivatives of this compound?
- Methodological Answer :
- ¹H NMR : Monitor diagnostic peaks (e.g., NH protons at δ 12.40–13.48 ppm in DMSO-d₆) and coupling patterns (e.g., J = 2.2 Hz for heteroaromatic protons) .
- ¹³C NMR : Identify carbonyl carbons (e.g., aldehyde at δ 185.58 ppm in 9 ) and substituent effects on aromatic carbons .
- Data Interpretation : Use DEPT-135 or HSQC to resolve overlapping signals in crowded regions.
Advanced Research Questions
Q. How can computational methods streamline reaction design for functionalizing this compound?
- Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., reaction path searches) with experimental feedback. For example:
- Predict regioselectivity in nitration or halogenation using DFT-based transition-state modeling.
- Optimize Suzuki coupling conditions by simulating Pd-catalyst interactions with boronic acids .
- Case Study : Computational screening of solvent effects (e.g., THF vs. dioxane) can reduce trial-and-error in cross-coupling optimizations.
Q. What strategies improve regioselective nitration of this compound?
- Methodological Answer :
- Controlled Nitration : Add fuming HNO₃ at 0°C to minimize over-nitration. For example, nitration of 4 at 0°C achieves 95% yield of 5 without byproducts .
- Directing Groups : Use electron-withdrawing groups (e.g., aldehydes in 9 ) to direct nitration to specific positions .
Q. How are contradictory NMR or crystallographic data resolved for novel derivatives?
- Methodological Answer :
- Dynamic NMR : Variable-temperature studies can clarify rotational barriers in hindered substituents (e.g., tosyl groups in 10 ) .
- SC-XRD Validation : Cross-validate ambiguous NOE or COSY correlations with crystallographic data (e.g., planar geometry in 6 ) .
Q. What are effective strategies for introducing aldehyde groups into the pyrrolopyridine core?
- Methodological Answer :
- Vilsmeier-Haack Reaction : Treat the parent compound with POCl₃/DMF to form 3-carbaldehyde derivatives (e.g., 9 , 67% yield) .
- Oxidative Methods : Use MnO₂ or TEMPO to oxidize hydroxymethyl intermediates (not directly evidenced but inferred from analogous reactions).
Key Takeaways
- Synthetic Flexibility : The bromine atom at the 5-position enables diverse cross-coupling reactions, while methyl groups at 4/6 positions sterically guide regioselectivity.
- Analytical Rigor : Combine SC-XRD, multinuclear NMR, and computational modeling to resolve structural ambiguities.
- Method Optimization : Tailor reaction conditions (temperature, catalyst loading) to mitigate low yields or side reactions observed in early studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
